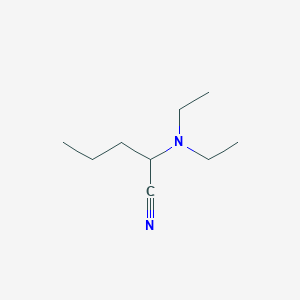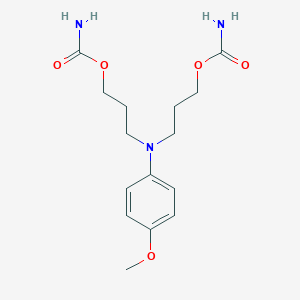
1-Propanol, 3,3'-((p-methoxyphenyl)imino)di-, dicarbamate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3,3'-((p-methoxyphenyl)imino)di-, dicarbamate (ester) is a chemical compound used in scientific research. It is also known as Diethylcarbamoyl-2-imino-4-methoxyphenyl-ethyl Phosphate (DECMMEP). This compound is synthesized using a specific method and has various applications in scientific research.
Mechanism of Action
The mechanism of action of 1-Propanol, 3,3'-((p-methoxyphenyl)imino)di-, dicarbamate (ester) involves the inhibition of acetylcholinesterase enzyme activity. This inhibition leads to an increase in acetylcholine levels in the body, which enhances cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Propanol, 3,3'-((p-methoxyphenyl)imino)di-, dicarbamate (ester) include an increase in acetylcholine levels in the body, which leads to enhanced cognitive function and memory. This compound also has potential therapeutic effects for Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Propanol, 3,3'-((p-methoxyphenyl)imino)di-, dicarbamate (ester) in lab experiments include its ability to inhibit acetylcholinesterase enzyme activity, which is essential for studying the role of acetylcholine in cognitive function and memory. The limitations of using this compound include the potential for toxicity at higher doses.
Future Directions
For research on 1-Propanol, 3,3'-((p-methoxyphenyl)imino)di-, dicarbamate (ester) include further studies on its potential therapeutic effects for Alzheimer's disease and other neurodegenerative disorders. Research can also focus on developing more efficient synthesis methods and exploring the compound's potential for use in other scientific applications.
Conclusion:
1-Propanol, 3,3'-((p-methoxyphenyl)imino)di-, dicarbamate (ester) is a chemical compound used in scientific research. It has various applications in studying the role of acetylcholine in cognitive function and memory. This compound has potential therapeutic effects for Alzheimer's disease and other neurodegenerative disorders. Further research is needed to explore its full potential and develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 1-Propanol, 3,3'-((p-methoxyphenyl)imino)di-, dicarbamate (ester) involves the reaction of 2-amino-4-methoxyphenol with diethyl carbonate and 1-propanol. The reaction is carried out at a specific temperature and pressure, and the product is purified using a specific method.
Scientific Research Applications
1-Propanol, 3,3'-((p-methoxyphenyl)imino)di-, dicarbamate (ester) has various applications in scientific research. It is used as a cholinesterase inhibitor, which is an enzyme that breaks down acetylcholine in the body. This compound is also used as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
properties
CAS RN |
19351-46-3 |
|---|---|
Molecular Formula |
C15H23N3O5 |
Molecular Weight |
325.36 g/mol |
IUPAC Name |
3-[N-(3-carbamoyloxypropyl)-4-methoxyanilino]propyl carbamate |
InChI |
InChI=1S/C15H23N3O5/c1-21-13-6-4-12(5-7-13)18(8-2-10-22-14(16)19)9-3-11-23-15(17)20/h4-7H,2-3,8-11H2,1H3,(H2,16,19)(H2,17,20) |
InChI Key |
VTLIEJJDWYPNTM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N |
Other CAS RN |
19351-46-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



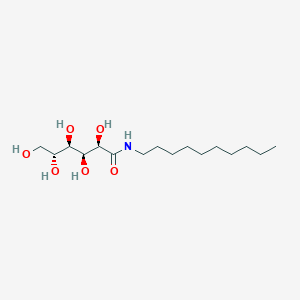
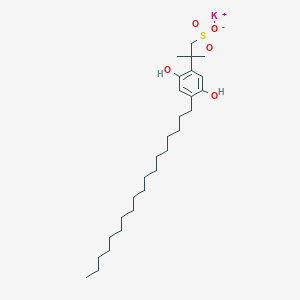
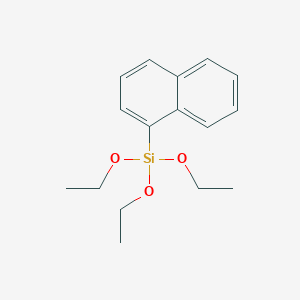


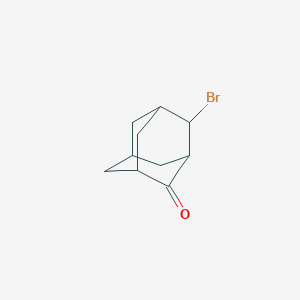
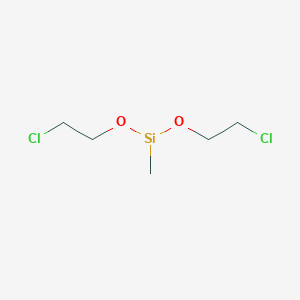
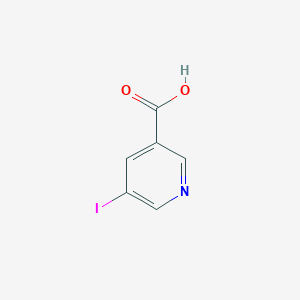
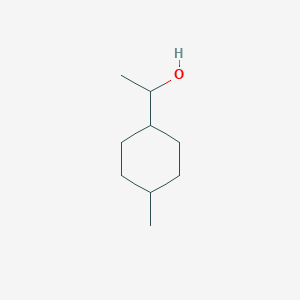
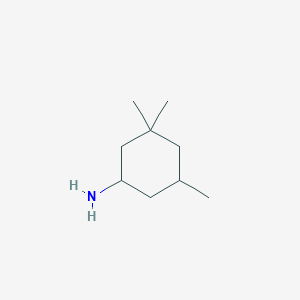
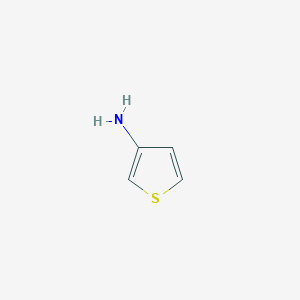
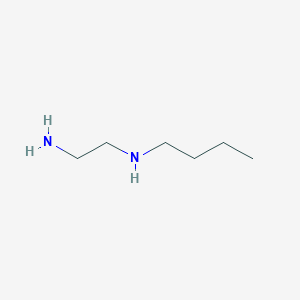
![5-Chloro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B96205.png)
